4-Oxo-2-propylpentanoic acid

Descripción general

Descripción

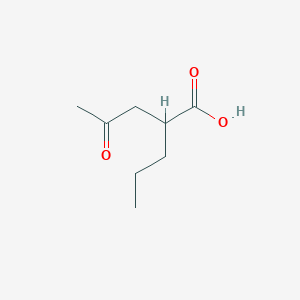

4-Oxo-2-propylpentanoic acid (also known as 4-ketopropylvaleric acid or 4-KPV) is a chemical compound that belongs to the class of ketones. It is a derivative of valeric acid and has a molecular formula of C8H14O3. 4-KPV has been studied extensively due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Biofuel Production and Catalytic Activity :

- Levulinic acid has been identified as a potential biofuel produced from carboxylic acid through acid hydrolysis of lignocellulosic biomass. Its esterification reactions with alcohols like methanol and ethanol using microwave irradiation and catalysts like H2SO4 and zeolite Hβ have been studied for biofuel additive production (Umrigar, Chakraborty, & Parikh, 2018).

Electrochemical Water Purification :

- Electrochemically generated iron(IV) oxo complexes have been shown to decompose various organic compounds, including levulinic acid. This demonstrates the potential for total mineralization of organic compounds in water purification processes (de Sousa et al., 2017).

Cancer Research :

- Valproic acid (2‐propylpentanoic acid) has been used as a short-chain fatty acid HDAC inhibitor, affecting cell proliferation and inducing apoptosis in gastric cancer cells. This indicates its potential as a therapeutic agent for gastric cancer (Sun et al., 2020).

Supramolecular Liquid Crystal Dimers :

- The phase behavior of mixtures containing 4-octyloxybenzoic acid and derivatives of 4-oxopentanoic acid has been studied. This research contributes to the understanding of hydrogen bonding in the formation of supramolecular liquid crystals (Martinez-Felipe & Imrie, 2015).

Aqueous-Phase Processing of Levulinic Acid :

- Research has been conducted on the aqueous-phase hydrogenation of levulinic acid for the production of biofuels and chemicals. This involves studying the activity and stability of supported catalysts like Ru in the hydrogenation process (Abdelrahman et al., 2015).

Extraction and Equilibrium Studies :

- The reactive extraction of levulinic acid from aqueous solutions has been studied, focusing on its equilibrium and the effects of various diluents. This is important for the separation and purification processes in chemical industries (Kumar et al., 2015).

Synthesis of Biofuels and Chemicals :

- Levulinic acid has been explored as a starting material for synthesizing various chemicals and fuels due to its carboxylic acid and keto functional groups (Malu, Manikandan, & Cheralathan, 2020).

Microwave-Assisted Synthesis :

- 4-Oxobutenoic acids, including 4-oxopentanoic acid, have been synthesized using microwave-assisted aldol-condensation. This method provides an effective approach for the synthesis of these biologically active species (Uguen et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is a metabolite of valproic acid , which is known to have multiple targets, including voltage-gated sodium channels and histone deacetylases, among others .

Mode of Action

As a metabolite of valproic acid, it may share some of its parent compound’s mechanisms, such as inhibition of voltage-gated sodium channels, which reduces the firing of neurons, and inhibition of histone deacetylases, which affects gene expression .

Biochemical Pathways

Given its relationship to valproic acid, it may be involved in pathways related to neuronal signaling and gene expression .

Pharmacokinetics

As a metabolite of valproic acid, its bioavailability may be influenced by the metabolic processes that convert valproic acid into 4-oxo-2-propylpentanoic acid .

Result of Action

As a metabolite of valproic acid, it may contribute to the overall therapeutic effects of its parent compound, which include reduction of neuronal firing and alteration of gene expression .

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity .

Análisis Bioquímico

Biochemical Properties

4-Oxo-2-propylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the oxidative metabolism of valproic acid . This interaction leads to the formation of reactive metabolites that can contribute to the compound’s biochemical effects. Additionally, this compound can inhibit histone deacetylases, which are enzymes involved in the regulation of gene expression .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in hepatocytes, leading to changes in cell viability and necrosis . Furthermore, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to and inhibit histone deacetylases, leading to alterations in chromatin structure and gene transcription . Additionally, this compound can interact with cytochrome P450 enzymes, resulting in the formation of reactive metabolites that contribute to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative metabolism, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage . These temporal effects are crucial for understanding the compound’s impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and oxidative stress in animal models . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of valproic acid and is formed through the oxidative metabolism mediated by cytochrome P450 enzymes . The compound can further undergo biotransformation to produce other metabolites, such as 4-hydroxyvalproic acid[6][6]. These metabolic pathways are important for understanding the compound’s pharmacokinetics and its overall impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its lipophilic nature allows it to accumulate in certain tissues, affecting its localization and bioavailability . Understanding the transport and distribution mechanisms is crucial for determining the compound’s pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with histone deacetylases to modulate gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Propiedades

IUPAC Name |

4-oxo-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRMYVTYHORJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395655 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-04-0 | |

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole](/img/structure/B1225528.png)

![1,3-Dimethyl-5-[[5-(phenylthio)-2-furanyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225530.png)

![2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide](/img/structure/B1225531.png)

![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)

![N-[4-[(4,4-diethyl-2,5-dioxo-1-imidazolidinyl)methyl]-2-oxo-1-benzopyran-7-yl]carbamic acid ethyl ester](/img/structure/B1225536.png)

![4-chloro-N-[3-[(3,5-dimethyl-4-isoxazolyl)methylthio]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1225538.png)

![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)

![4-(2,4-Dichlorophenoxy)butanoic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1225541.png)

![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)

![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)

![3-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B1225546.png)

![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester](/img/structure/B1225553.png)